An In-depth Technical Guide to 4-(2-Aminoethyl)thiomorpholine: Chemical Properties and Structure
An In-depth Technical Guide to 4-(2-Aminoethyl)thiomorpholine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(2-Aminoethyl)thiomorpholine. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and materials science.
Chemical Structure and Properties
4-(2-Aminoethyl)thiomorpholine is a heterocyclic organic compound featuring a thiomorpholine ring substituted with an aminoethyl group at the nitrogen atom. The presence of both a secondary amine within the ring and a primary amine on the side chain makes it a versatile building block in organic synthesis.
Structure:
Caption: Chemical structure of 4-(2-Aminoethyl)thiomorpholine.
Physicochemical Properties:
A summary of the key physicochemical properties of 4-(2-Aminoethyl)thiomorpholine is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in publicly available literature. Therefore, some values are compared with its close structural analog, 4-(2-Aminoethyl)morpholine, to provide a reasonable estimation.
| Property | Value | Source/Notes |
| CAS Number | 53515-36-9 | [1] |
| Molecular Formula | C₆H₁₄N₂S | [1] |
| Molecular Weight | 146.26 g/mol | [1] |
| Boiling Point | 243 °C at 760 mmHg | |
| Density | 1.057 g/cm³ | |
| pKa | Not available | Data for 4-(2-Aminoethyl)morpholine: 4.84, 9.45 |
| logP | Not available | Estimated to be slightly higher than its morpholine analog due to the sulfur atom. |
| Appearance | Not available | Likely a liquid at room temperature. |
Experimental Protocols
Synthesis of 4-(2-Aminoethyl)thiomorpholine:
This procedure is a generalized method and may require optimization.
Materials:
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Thiomorpholine
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2-Chloroethylamine hydrochloride
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A suitable base (e.g., potassium carbonate, triethylamine)
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A suitable solvent (e.g., acetonitrile, DMF)
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Standard laboratory glassware and work-up reagents
Procedure:
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To a solution of thiomorpholine (1.0 eq) in the chosen solvent, add the base (2.2 eq).
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Stir the mixture at room temperature and add 2-chloroethylamine hydrochloride (1.1 eq) portion-wise.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography to yield 4-(2-Aminoethyl)thiomorpholine.
Characterization: The final product should be characterized by standard analytical techniques:
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¹H NMR and ¹³C NMR: To confirm the chemical structure and purity. The spectra would be expected to show characteristic peaks for the thiomorpholine ring protons and carbons, as well as those for the aminoethyl side chain.
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Mass Spectrometry: To confirm the molecular weight.
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IR Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the primary amine and C-N and C-S stretches of the thiomorpholine ring.
General Experimental Workflow:
Caption: A general workflow for the synthesis and purification of 4-(2-Aminoethyl)thiomorpholine.
Potential Biological Activity and Signaling Pathways
The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, being a component of several approved drugs and numerous investigational compounds.[2] Derivatives of thiomorpholine have been reported to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
While the specific biological targets and signaling pathways modulated by 4-(2-Aminoethyl)thiomorpholine have not been extensively studied, its structural features suggest potential for interaction with various biological systems. The primary amine of the aminoethyl side chain provides a key point for further functionalization to create a library of derivatives for screening against different targets.
Given the known activities of other thiomorpholine-containing molecules, a plausible area of investigation for 4-(2-Aminoethyl)thiomorpholine and its derivatives could be in the realm of kinase inhibition . Many kinase inhibitors incorporate a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The thiomorpholine moiety, with its ability to form hydrogen bonds and engage in hydrophobic interactions, is well-suited for this purpose.
Hypothetical Kinase Inhibition Signaling Pathway:
The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors. This is a hypothetical representation of where a 4-(2-Aminoethyl)thiomorpholine-based inhibitor might act.
Caption: A hypothetical signaling pathway potentially targeted by a 4-(2-Aminoethyl)thiomorpholine-based kinase inhibitor.
Conclusion
4-(2-Aminoethyl)thiomorpholine is a chemical entity with significant potential for the development of novel therapeutics and advanced materials. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological activities in various disease models. This guide provides a foundational resource for scientists and researchers embarking on studies involving this promising molecule.
